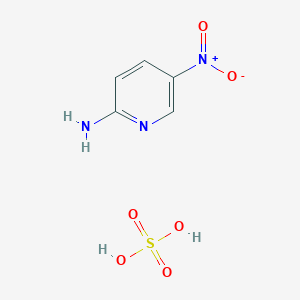

5-Nitropyridin-2-amine;sulfuric acid

Description

5-Nitropyridin-2-amine;sulfuric acid is a nitro-substituted pyridine derivative combined with sulfuric acid. The compound is synthesized through nitration reactions, where sulfuric acid often serves as a catalyst or acidic medium. For example, highlights a reaction where nitric acid and sulfuric acid are used to produce 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, demonstrating sulfuric acid's role in facilitating nitration . Additionally, describes the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid (1) with nitric acid under controlled conditions to yield 5-nitropyridine-2-sulfonic acid (2), where sulfuric acid may participate in stabilizing intermediates or enhancing electrophilic substitution .

The sulfonic acid group in related derivatives (e.g., 5-nitropyridine-2-sulfonic acid) acts as a strong leaving group, enabling nucleophilic aromatic substitutions to synthesize 2,5-disubstituted pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals .

Properties

CAS No. |

149230-21-7 |

|---|---|

Molecular Formula |

C5H7N3O6S |

Molecular Weight |

237.19 g/mol |

IUPAC Name |

5-nitropyridin-2-amine;sulfuric acid |

InChI |

InChI=1S/C5H5N3O2.H2O4S/c6-5-2-1-4(3-7-5)8(9)10;1-5(2,3)4/h1-3H,(H2,6,7);(H2,1,2,3,4) |

InChI Key |

PSXMKFGONOBTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Aminopyridine in Mixed Acid Media

The primary synthetic route to 5-nitropyridin-2-amine involves electrophilic aromatic substitution (nitration) of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid (mixed acid or nitrating mixture). The sulfuric acid acts both as a solvent and as a catalyst, facilitating the generation of the nitronium ion (NO2+), the active nitrating species.

- 2-Aminopyridine is dissolved or suspended in concentrated sulfuric acid (98%).

- Concentrated nitric acid (65%) is added slowly under controlled temperature conditions (usually 10–50 °C).

- The reaction mixture is stirred for a specific time (from 30 minutes to several hours) to complete nitration.

- The reaction temperature is carefully controlled to avoid over-nitration or decomposition.

This method is well-documented in patent CN104447522A and CN104447522B, which describe a continuous microreactor process and batch nitration respectively, with detailed parameters for temperature, acid ratios, and flow rates.

Continuous Microreactor Method (Patent CN104447522A/B)

This advanced method uses a microchannel flow reactor to improve safety, yield, and environmental impact.

| Step | Description | Conditions/Parameters |

|---|---|---|

| S1 | Prepare Reaction Solution I: Dissolve 2-aminopyridine in an organic solvent (e.g., methylene dichloride, ethylene dichloride, or their mixture) | 100–300 g 2-aminopyridine, 200–900 mL solvent, concentration ~2 mol/L |

| S2 | Prepare Reaction Solution II: Mix 65% nitric acid and 98% sulfuric acid in a mass ratio of 1:5 to 1:9 | Concentrated acids mixed to form nitrating mixture |

| S3 | Pump both solutions into a microreactor at controlled flow rates (40–60 mL/min for solution I, adjusted for solution II to maintain 1.1 equivalents of nitric acid) | Temperature: 20–60 °C (optimal ~35 °C), atmospheric pressure, reaction time ~35 seconds |

| S4 | Separation and purification: Adjust pH to ~8 with ammoniacal liquor (25–28%), cool to 0 °C for crystallization, filter, treat with hydrochloric acid reflux, neutralize with sodium hydroxide, filter and dry | Yield reported ~54% |

- Short reaction time (seconds vs. hours)

- High safety due to controlled microreactor environment

- High yield and purity (HPLC purity >95%)

- Environmentally friendly with reduced waste

Batch Nitration Method

A traditional batch method involves:

- Adding 2-aminopyridine to concentrated sulfuric acid at low temperature (<35 °C).

- Slowly adding 65% nitric acid dropwise while maintaining temperature control.

- Stirring at elevated temperature (45 °C) for 2 hours.

- Cooling and quenching in ice water.

- Adjusting pH and isolating the product by filtration.

This method yields 5-nitro-2-aminopyridine with moderate purity (~66% by HPLC) and yield (~57%) as per CN104447522B.

Organic Solvent Assisted Nitration

In some protocols, 2-aminopyridine is dissolved in organic solvents such as dichloroethane or a mixture of methylene dichloride and ethylene dichloride before nitration with mixed acid. This approach improves solubility and reaction control.

- Example: 0.2 mol 2-aminopyridine dissolved in 75.3 g dichloroethane.

- Slowly add mixed acid (concentrated sulfuric and nitric acid) below 10 °C.

- Stir at 58 °C for 10–12 hours.

- Workup by washing with water to pH ~5.8, solvent recovery, and precipitation in ice water.

- Yield: ~91.7%, purity ~98.7% (HPLC).

Detailed Reaction Parameters and Data

| Parameter | Continuous Microreactor Method | Batch Nitration Method | Organic Solvent Method |

|---|---|---|---|

| 2-Aminopyridine amount | 100–300 g per batch | 10 g per batch | 18.82 g (0.2 mol) |

| Solvent | Methylene dichloride, ethylene dichloride, or mixed | None or sulfuric acid only | Dichloroethane |

| Acid mixture | 65% HNO3 + 98% H2SO4 (mass ratio 1:5 to 1:9) | Same | Mixed acid fuming nitric + sulfuric acid |

| Temperature | 20–60 °C (optimal 35 °C) | <35 °C to 45 °C | 58 °C |

| Reaction time | ~35 seconds (flow) | 2 hours + stirring | 10–12 hours |

| Yield | ~54% (isolated) | ~57% | ~91.7% |

| Purity (HPLC) | >95% | ~66% | ~98.7% |

| Post-treatment | pH adjustment, crystallization, acid/base wash | Cooling, filtration | Washing, solvent recovery, precipitation |

Separation and Purification

The nitration reaction mixture contains the desired 5-nitro-2-aminopyridine along with unreacted starting material and possible isomers. Purification involves:

- Adjusting pH to neutral or slightly basic (~pH 8) using ammoniacal liquor or sodium hydroxide.

- Cooling to induce crystallization.

- Filtration to isolate the solid.

- Refluxing the solid in hydrochloric acid to form the hydrochloride salt.

- Neutralization and drying to obtain the pure compound.

This multi-step purification ensures removal of impurities and isomeric byproducts, yielding a yellow solid with high purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Continuous Microreactor | Microchannel flow, controlled flow rates, short reaction time, organic solvent medium | High safety, environmental friendliness, scalable, good yield | Requires specialized equipment |

| Batch Nitration | Traditional batch, sulfuric acid medium, slow acid addition | Simple setup, well-known | Longer reaction time, moderate yield, lower purity |

| Organic Solvent Assisted | Use of dichloroethane solvent, long reaction time | High yield and purity | Longer reaction time, solvent handling |

Research Findings and Notes

- The microreactor method significantly reduces reaction time and improves safety by controlling exothermic nitration in a continuous flow system.

- The ratio of nitric acid to sulfuric acid and the temperature are critical parameters influencing yield and selectivity.

- Organic solvents such as dichloroethane improve solubility and reaction control, leading to higher purity products.

- Post-reaction pH adjustment and crystallization are essential for isolating the product and removing isomers.

- The nitration reaction is sensitive to temperature; excessive heat can lead to side reactions or decomposition.

- The continuous method also reduces environmental impact by minimizing waste and improving atom economy.

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The amino group can be substituted with other functional groups through reactions with ammonia and amines.

Common Reagents and Conditions:

Oxidation: Hydrazine hydrate at elevated temperatures (110-120°C) for several hours.

Reduction: Various reducing agents can be used, including hydrogen gas in the presence of a catalyst.

Substitution: Ammonia and amines are commonly used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: 3-Aminopyridine is a common product of the reduction of 5-Nitropyridin-2-amine.

Reduction: Various reduced derivatives of 5-Nitropyridin-2-amine.

Substitution: A range of substituted pyridines, depending on the specific reagents used.

Scientific Research Applications

Applications in Pharmaceuticals

5-Nitropyridin-2-amine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Agents : It plays a crucial role in developing drugs targeting bacterial infections. For instance, derivatives of 5-nitropyridin-2-amine have been synthesized to enhance antibacterial activity against resistant strains .

- Anticancer Drugs : Research has shown that modifications of 5-nitropyridin-2-amine can lead to compounds with cytotoxic properties against cancer cells. A study demonstrated the synthesis of novel pyrido[3,4-d]pyrimidine derivatives based on this compound, showing promising anticancer activity in vitro .

Applications in Agrochemicals

In addition to its pharmaceutical uses, 5-nitropyridin-2-amine is significant in the agrochemical industry:

- Pesticide Development : The compound serves as an important intermediate for synthesizing pesticides. For example, derivatives are utilized in creating effective fungicides and herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A research study focused on synthesizing derivatives of 5-nitropyridin-2-amine to evaluate their antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains, revealing enhanced activity compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial therapies based on this compound's structure.

Case Study 2: Anticancer Activity Evaluation

Another investigation explored the cytotoxic effects of modified 5-nitropyridin-2-amines on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cells, suggesting their potential as lead compounds for further drug development.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds/Derivatives |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anticancer drugs | Modified pyrido[3,4-d]pyrimidines |

| Agrochemicals | Pesticides (fungicides and herbicides) | Various derivatives targeting specific pests |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Key precursor for multiple chemical reactions |

Mechanism of Action

The mechanism of action of 5-Nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biomolecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

- 4-Nitropyridin-2-amine : Exhibits a lower nitro group positional isomerism, leading to distinct electronic effects that influence its reactivity in substitution reactions compared to the 5-nitro isomer .

- 2-Amino-3-chloro-5-nitropyridine: The chlorine substituent at C3 enhances electrophilicity at C5, enabling selective cross-coupling reactions in medicinal chemistry .

- 5-Nitro-2-pyridinecarboxylic acid : The carboxylic acid group at C2 allows for coordination chemistry applications, unlike the sulfonic acid or amine groups in the target compound .

Environmental and Industrial Considerations

Traditional synthesis methods using concentrated sulfuric acid face challenges due to corrosivity and waste generation (). In contrast, greener alternatives like alumina sulfuric acid (ASA) or tungstate sulfuric acid (TSA) offer recyclability and reduced environmental impact . However, the target compound's synthesis still predominantly relies on conventional sulfuric acid due to cost and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.